molecular formula C7H12O2 B8387579 1-Methoxy-4-methyl-3-pentene-2-one

1-Methoxy-4-methyl-3-pentene-2-one

Cat. No. B8387579
M. Wt: 128.17 g/mol
InChI Key: BVAWPGLPKFHIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365722B2

Procedure details

According to a reported procedure41 with some modifications, a solution of α-methoxyacetic acid (6e, 1.17 g, 13.0 mmol) in anhydrous CH2Cl2 (20 mL) was treated portionwise with 1,1′-carbonyldiimidazole (2.54 g, 15.7 mmol) at 0° C. under argon. The ice bath was removed, and the reaction mixture was stirred for 30 min at room temperature. The reaction mixture was treated with triethylamine (2.18 mL, 15.7 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.53 g, 15.6 mmol) at 0° C. The reaction mixture was stirred overnight at room temperature under argon. Saturated aqueous NH4Cl was added. The organic phase was washed with water, dried (Na2SO4) and concentrated to a transparent oil. A solution of the crude amide was treated dropwise with 2-methyl-1-propenylmagnesium bromide (28.7 mL, 14.4 mmol, 0.5 M in THF) at −20° C. under argon. The reaction mixture was stirred for 2 h under argon at 0° C. upon which a white precipitate was formed. The mixture was diluted with Et2O and treated with saturated aqueous NH4Cl. The aqueous phase was extracted with ether (3×50 mL). The combined organic extract was washed (water, brine), dried (Na2SO4), concentrated and chromatographed [silica, hexanes/EtOAc (3:1)] to afford an orange liquid (360 mg, 22%): 1H NMR δ 1.93 (s, 3H), 2.20 (s, 3H), 3.43 (s, 3H), 4.01 (s, 2H), 6.19-6.20 (m, 1H); 13C NMR δ 21.4, 28.2, 59.4, 78.5, 119.6, 158.3, 197.9; ESI-MS obsd 151.0731, calcd 151.073 [(M+Na)+, M=C7H12O2]; IR (neat) 3451, 2979, 2935, 2825, 1699, 1618, 1447, 1379, 1227, 1200, 1109, 1038, 986, 934, 815 cm−1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.18 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.53 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-methyl-1-propenylmagnesium bromide
Quantity
28.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
22%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.C(N(CC)CC)C.Cl.CNOC.[NH4+].[Cl-].[CH3:33][C:34]([CH3:38])=[CH:35][Mg]Br>C(Cl)Cl.CCOCC>[CH3:1][O:2][CH2:3][C:4](=[O:6])[CH:33]=[C:34]([CH3:38])[CH3:35] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
2.54 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.53 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-methyl-1-propenylmagnesium bromide
Quantity
28.7 mL
Type
reactant
Smiles
CC(=C[Mg]Br)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature under argon
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a transparent oil
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h under argon at 0° C. upon which a white precipitate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was formed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed [silica, hexanes/EtOAc (3:1)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC(C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.